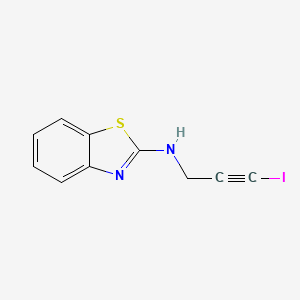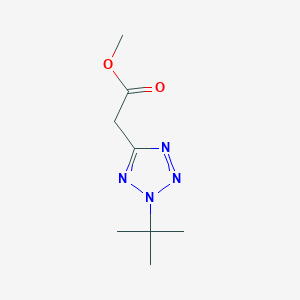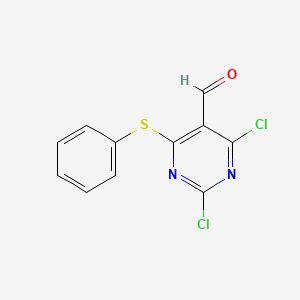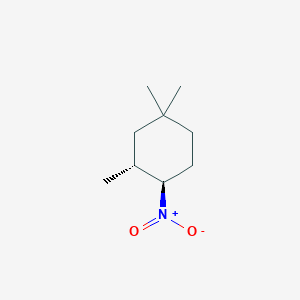
alpha-Aminododecanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Aminododecanoic acid hydrochloride: is a derivative of dodecanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an amino group attached to the alpha carbon of the dodecanoic acid chain, and it is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Aminododecanoic acid hydrochloride can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting alpha-bromocarboxylic acid is then treated with ammonia to yield the desired alpha-amino acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic reduction of 12-oxododecanoic acid oxime. This process includes the formation of 12-oxododecanoic acid from vernolic acid, followed by reaction with hydroxylamine hydrochloride to form the oxime, which is then reduced to produce alpha-Aminododecanoic acid .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Aminododecanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Amides and esters
Aplicaciones Científicas De Investigación
Alpha-Aminododecanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, such as Nylon 12, due to its ability to form long-chain polyamides
Mecanismo De Acción
The mechanism of action of alpha-Aminododecanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can also participate in metabolic pathways, where it is converted into various intermediates that play crucial roles in cellular processes .
Comparación Con Compuestos Similares
Dodecanoic acid (Lauric acid): A saturated fatty acid with a similar carbon chain length but lacking the amino group.
11-Aminoundecanoic acid: Another amino acid with a similar structure but one carbon shorter in the chain.
12-Aminododecanoic acid: The non-hydrochloride form of the compound.
Uniqueness: Alpha-Aminododecanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .
Propiedades
Número CAS |
92625-27-9 |
|---|---|
Fórmula molecular |
C12H26ClNO2 |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
2-aminododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;/h11H,2-10,13H2,1H3,(H,14,15);1H |
Clave InChI |
XKAQXBFIVNDXIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)











![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
